

# Spectroscopic and Physicochemical Characterization of 2-Acetamidopyridine-5-boronic acid pinacol ester

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## Compound of Interest

**Compound Name:** 2-Acetamidopyridine-5-boronic acid pinacol ester

**Cat. No.:** B1285553

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and physicochemical properties of **2-Acetamidopyridine-5-boronic acid pinacol ester**. The information is intended to support researchers in drug discovery and development by providing key data for the characterization and utilization of this important chemical building block.

## Compound Overview

**2-Acetamidopyridine-5-boronic acid pinacol ester**, with the CAS number 904326-87-0, is a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.<sup>[1][2]</sup> Its structure incorporates a pyridine ring, an acetamido group, and a boronic acid pinacol ester, making it a versatile building block for the synthesis of complex molecules with potential applications in medicinal chemistry.<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Acetamidopyridine-5-boronic acid pinacol ester** is presented in the table below.

Property	Value	Reference
Molecular Formula	$C_{13}H_{19}BN_2O_3$	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	262.11 g/mol	<a href="#">[4]</a>
CAS Number	904326-87-0	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White to off-white solid	<a href="#">[4]</a>
Melting Point	130-134 °C	<a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	$444.4 \pm 30.0$ °C (Predicted)	<a href="#">[4]</a>
Density	$1.11 \pm 0.1$ g/cm <sup>3</sup> (Predicted)	<a href="#">[4]</a>

## Spectroscopic Data

The following sections provide predicted and expected spectroscopic data for **2-Acetamidopyridine-5-boronic acid pinacol ester** based on its chemical structure and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted <sup>1</sup>H and <sup>13</sup>C NMR data are based on the known spectrum of the parent amine, 2-Aminopyridine-5-boronic acid pinacol ester, and the expected influence of the N-acetylation.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.6	d	1H	H-6 (Pyridine)
~8.1	dd	1H	H-4 (Pyridine)
~7.9	d	1H	H-3 (Pyridine)
~2.2	s	3H	$-\text{C}(\text{O})\text{CH}_3$
~1.3	s	12H	$-\text{C}(\text{CH}_3)_4$ (Pinacol)
~8.2	br s	1H	-NH-

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~169	$\text{C}=\text{O}$ (Amide)
~152	C-2 (Pyridine)
~148	C-6 (Pyridine)
~138	C-4 (Pyridine)
~118	C-3 (Pyridine)
~84	C (Pinacol)
~25	$\text{C}(\text{O})\text{CH}_3$
~24	$\text{C}(\text{CH}_3)_4$ (Pinacol)
C-5 (Pyridine)	Signal may be broad or unobserved due to quadrupolar relaxation of the adjacent boron atom.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for **2-Acetamidopyridine-5-boronic acid pinacol**

ester are listed below.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group
~3300	Medium	N-H Stretch (Amide)
~3050	Weak	C-H Stretch (Aromatic)
~2980	Medium	C-H Stretch (Aliphatic)
~1680	Strong	C=O Stretch (Amide I)
~1590, 1470	Medium	C=C and C=N Stretch (Pyridine ring)
~1540	Medium	N-H Bend (Amide II)
~1360	Strong	B-O Stretch
~1140	Strong	C-O Stretch (Ester)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2-Acetamidopyridine-5-boronic acid pinacol ester**, the expected molecular ion peak in an electrospray ionization (ESI) mass spectrum would be:

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
263.15	[M+H] <sup>+</sup>
285.13	[M+Na] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Acetamidopyridine-5-boronic acid pinacol ester** in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Instrumentation: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
  - Set the relaxation delay to at least 1 second.
- $^{13}\text{C}$  NMR Acquisition:
  - Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
  - Use a proton-decoupled pulse sequence.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR to achieve an adequate signal-to-noise ratio.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

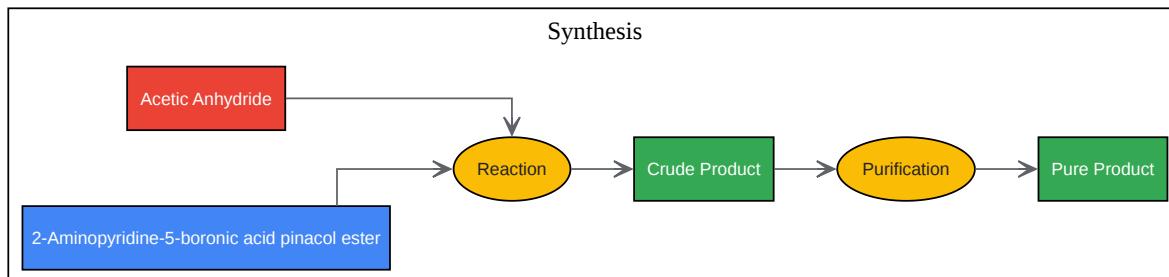
- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

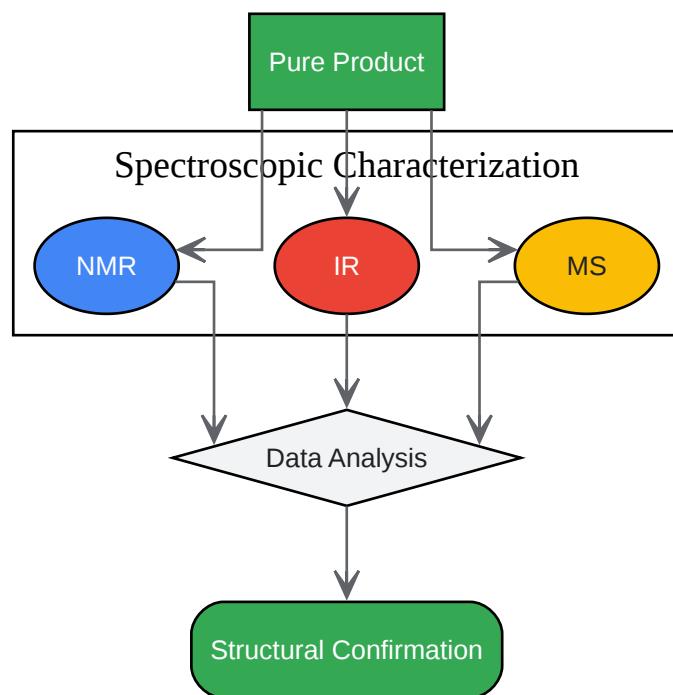
- Sample Preparation:
  - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
  - The solution may be further diluted depending on the sensitivity of the mass spectrometer.
- Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
  - Infuse the sample solution into the ESI source at a constant flow rate.
  - Acquire the mass spectrum in positive ion mode.
  - Scan a mass range that includes the expected molecular ion (e.g.,  $m/z$  100-500).

## Workflow and Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of **2-Acetamidopyridine-5-boronic acid pinacol ester**.

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Caption: Synthetic workflow for **2-Acetamidopyridine-5-boronic acid pinacol ester**.

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Caption: Analytical workflow for the structural confirmation of the final product.

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